molecular formula C13H18N4O2 B2865070 N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide CAS No. 2248075-75-2

N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide

Cat. No. B2865070
M. Wt: 262.313
InChI Key: HURDAHVWUVAGFL-UHFFFAOYSA-N
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Description

“N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide” is a compound that is related to the class of pyrazoloquinolines . Pyrazoloquinoline derivatives are used as pharmaceutical agents and as inhibitors of oncogenic Ras .


Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through X-ray crystallographic analysis . This provides a detailed view of the atomic arrangement and bonding configuration.


Chemical Reactions Analysis

In the synthesis of related compounds, the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido is involved. The latter two products were treated with hydrazine hydrate to afford pyrazoloquinolines derivatives .

Safety And Hazards

While specific safety and hazard information for “N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide” is not available, related compounds such as triazine amide may produce toxic gases and corrosive substances at high temperatures, and there is a risk of fire .

Future Directions

The future directions for “N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide” could involve further exploration of its potential as an EGFR inhibitor for the treatment of cancer . Molecular docking simulations of related compounds have confirmed a good fit into the CDK2 active site , suggesting potential for further development and investigation.

properties

IUPAC Name

N-[3-oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-2-12(18)14-6-5-13(19)17-7-3-4-11-10(9-17)8-15-16-11/h2,8H,1,3-7,9H2,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURDAHVWUVAGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCCC2=C(C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-oxo-3-{2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl}propyl)prop-2-enamide

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